molecular formula C12H10N2O3 B1597119 2-Nitro-5-phenoxyaniline CAS No. 1552-17-6

2-Nitro-5-phenoxyaniline

Cat. No. B1597119
CAS RN: 1552-17-6
M. Wt: 230.22 g/mol
InChI Key: DYTVCSKPYOHQAE-UHFFFAOYSA-N
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Description

2-Nitro-5-phenoxyaniline is a chemical compound with the molecular formula C12H10N2O3 . It has a molecular weight of 230.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Nitro-5-phenoxyaniline is 1S/C12H10N2O3/c13-11-8-10 (6-7-12 (11)14 (15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Nitro-5-phenoxyaniline is a solid compound . It should be stored in a refrigerator .

Scientific Research Applications

Spectrophotometric Analysis

2-Nitro-5-phenoxyaniline, related to 4-nitro-2-phenoxyaniline, has been explored in spectrophotometric analysis. For example, 4-nitro-2-phenoxyaniline (4N2PA), a probable intermediate in the synthesis of the anti-inflammatory drug nimesulide, can be spectrophotometrically analyzed when coupled with 8-hydroxyquinoline. This creates a colored complex useful for detecting impurities in drug formulations (Anilkumar & Bl, 2017).

Chemical Synthesis

2-Nitro-5-phenoxyaniline is employed in the synthesis of complex chemical structures. For instance, 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline are precursors in synthesizing pyrrolo[4,3,2-de]quinolines, which are significant in formal total syntheses of various organic compounds (Roberts et al., 1997).

Polymer Research

In polymer science, 2-nitro-5-phenoxyaniline derivatives have applications in designing drug delivery systems. For example, polymers with oligopeptidyl-p-nitroanilide side-chains are engineered for efficient degradation by lysosomal enzymes, making them potential drug carriers (Duncan et al., 1983).

Antimicrobial Applications

Nitro compounds like 2-nitro-5-phenoxyaniline have been investigated for antimicrobial properties. Polyanilines doped with nitro compounds show enhanced antimicrobial efficacy, making them candidates for slow drug release in tissue implants (Dhivya et al., 2015).

Electrochemical Studies

Electrochemical behavior of nitro diphenyl ethers, including compounds like 2-Chloro-6-nitro-3-phenoxyaniline, is critical in understanding their role as herbicides. Their electrochemical oxidation has been extensively studied, providing insights into their environmental impact and potential applications (Zaouak et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H303+H313+H333, H315, H319, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using protective clothing .

properties

IUPAC Name

2-nitro-5-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTVCSKPYOHQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375057
Record name 2-nitro-5-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-phenoxyaniline

CAS RN

1552-17-6
Record name 2-nitro-5-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.09 g of 5-chloro-2-nitroaniline, 10 g of phenol and 2.0 g of anhydrous potassium carbonate was heated at 150° C for 4 days. The reaction mixture was diluted with 1N sodium hydroxide and extracted with ethyl acetate. The ethyl acetate layer was washed with 1N sodium hydroxide, water and brine in turn and dried over anhydrous sodium sulfate. After removal of the solvent, the residue was chromatographed on silica gel using chloroform to give 0.70 g of 2-nitro-5-phenoxyaniline.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RA Abramovitch, R Bartnik, M Cooper… - The Journal of …, 1982 - ACS Publications
… 3b (9) Preparedfrom 5-bromo-2-nitroaniline by heating with PhOKPhOH, Cu, at 120-130 C for 12 h to give 2-nitro-5-phenoxyaniline (72%), which, in diazotization, gave the diazonium …
Number of citations: 13 pubs.acs.org
S Seko, K Miyake, N Kawamura - Journal of the Chemical Society …, 1999 - pubs.rsc.org
O-Alkylhydroxylamines, particularly O-methylhydroxylamine, aminate nitroarenes in the presence of a strong base and a copper catalyst to give aminonitroarenes in good yields. ortho- …
Number of citations: 47 pubs.rsc.org
W Breitenstein, F Maerki, S Roggo, I Wiesenberg… - European journal of …, 1994 - Elsevier
Enolized 1,3-dioxane-4,6-dione-5-carboxamides a were identified as a new class of inhibitors of secretory phospholipase A 2 from human polymorphonuclear leucocytes (h-PMN PLA 2 …
Number of citations: 19 www.sciencedirect.com
RS Begunov, AN Valyaeva, VV Belyaev… - Russian Chemical …, 2015 - Springer
… However, the application of ultrasound made it possible to noticeably accelerate the process: in 2 h the yield of 2 nitro 5 phenoxyaniline (5f) was 93% after re crystallization. …
Number of citations: 9 link.springer.com

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